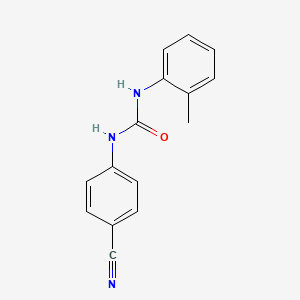

1-(4-Cyanophenyl)-3-(2-methylphenyl)urea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13N3O |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

1-(4-cyanophenyl)-3-(2-methylphenyl)urea |

InChI |

InChI=1S/C15H13N3O/c1-11-4-2-3-5-14(11)18-15(19)17-13-8-6-12(10-16)7-9-13/h2-9H,1H3,(H2,17,18,19) |

InChI Key |

MCCSYGLSRZQLEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 1 4 Cyanophenyl 3 2 Methylphenyl Urea

Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Electrospray Ionization Tandem Mass Spectrometry (ESI-HR-MS/MS) for Positional Isomer Differentiation

High-resolution electrospray ionization tandem mass spectrometry (ESI-HR-MS/MS) is a powerful technique for the structural characterization of N,N'-substituted urea (B33335) derivatives and is particularly effective in differentiating between positional isomers. nih.gov The fragmentation patterns observed in the MS/MS spectra of protonated molecules provide a unique fingerprint that is dependent on the substitution pattern of the aryl rings.

For diaryl ureas, the primary fragmentation pathway involves the cleavage of the C-N bonds within the urea linkage. This process typically results in the formation of a protonated aniline (B41778) and an isocyanate, or their corresponding fragment ions. nih.gov The relative stability of these fragments is influenced by the position of substituents on the phenyl rings, which in turn affects the relative intensities of the corresponding peaks in the mass spectrum.

In the case of 1-(4-Cyanophenyl)-3-(2-methylphenyl)urea (B6163303) and its positional isomers, 1-(4-Cyanophenyl)-3-(3-methylphenyl)urea and 1-(4-Cyanophenyl)-3-(4-methylphenyl)urea, ESI-HR-MS/MS can effectively distinguish them. The protonated molecular ion ([M+H]⁺) of these isomers will have the same mass-to-charge ratio (m/z). However, upon collision-induced dissociation (CID), they will produce distinct sets of fragment ions.

The key to differentiation lies in the fragmentation of the tolyl-urea bond. The cleavage can produce a protonated toluidine ion (C₇H₁₀N⁺) and a 4-cyanophenyl isocyanate fragment, or a protonated 4-aminobenzonitrile (B131773) ion (C₇H₇N₂⁺) and a tolyl isocyanate fragment. The position of the methyl group (ortho, meta, or para) on the phenyl ring affects the stability of the resulting fragment ions, leading to variations in their relative abundances. For instance, the ortho-position of the methyl group in this compound can lead to unique fragmentation pathways or different ion intensities compared to the meta and para isomers due to steric effects or neighboring group participation. nih.govresearchgate.net

Table 1: Predicted Key Fragment Ions for ESI-HR-MS/MS Differentiation of 1-(4-Cyanophenyl)-3-(tolyl)urea Isomers

| Isomer | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion 1 | m/z | Key Fragment Ion 2 | m/z | Differentiating Feature |

| This compound | 252.1131 | [H₂N-C₆H₄-CH₃]H⁺ | 108.0808 | [OCN-C₆H₄-CN]H⁺ | 145.0447 | Relative intensities of fragments influenced by ortho-methyl group steric hindrance. |

| 1-(4-Cyanophenyl)-3-(3-methylphenyl)urea | 252.1131 | [H₂N-C₆H₄-CH₃]H⁺ | 108.0808 | [OCN-C₆H₄-CN]H⁺ | 145.0447 | Distinctive relative abundances of fragment ions compared to ortho and para isomers. |

| 1-(4-Cyanophenyl)-3-(4-methylphenyl)urea | 252.1131 | [H₂N-C₆H₄-CH₃]H⁺ | 108.0808 | [OCN-C₆H₄-CN]H⁺ | 145.0447 | Fragmentation pattern reflects the higher stability of the para-substituted fragments. |

Note: The m/z values are calculated for the monoisotopic masses. The actual differentiation relies on the relative peak intensities in the MS/MS spectrum.

Crystallographic Analysis and Solid-State Structures

The solid-state structure of urea derivatives is primarily dictated by their ability to form robust hydrogen bonds and engage in other non-covalent interactions. Crystallographic techniques, especially single-crystal X-ray diffraction, are indispensable for providing precise information on molecular geometry, conformation, and the packing of molecules in the crystal lattice. carleton.edumdpi.com

Single-Crystal X-ray Diffraction Studies of Urea Derivatives

Single-crystal X-ray diffraction (SCXRD) allows for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. aps.org For diaryl ureas, SCXRD studies reveal critical details about the planarity of the molecule, the orientation of the aryl rings, and the intricate network of intermolecular interactions that stabilize the crystal structure. researchgate.netnih.gov Although a specific crystal structure for this compound is not described in the surveyed literature, analysis of closely related compounds, such as 1-(2-chlorophenyl)-3-(p-tolyl)urea, provides valuable insights into the expected structural features. researchgate.net

The conformation of diaryl ureas is characterized by the relative orientation of the two phenyl rings with respect to the central urea moiety. Generally, these molecules are not planar. The phenyl rings are typically twisted out of the plane of the urea group (N-C(O)-N) to minimize steric repulsion. The presence of an ortho-substituent, such as the 2-methyl group in the target compound, is expected to induce a significant dihedral angle between the tolyl ring and the urea plane due to steric hindrance.

Bond lengths and angles within the urea core are relatively consistent across different derivatives. The C=O double bond and the C-N single bonds exhibit lengths and angles characteristic of sp² hybridized atoms. nih.gov

Table 2: Typical Bond Geometries for a Diaryl Urea Moiety (based on analogous structures)

| Parameter | Typical Value |

| C=O Bond Length | ~1.24 Å |

| C-N Bond Length | ~1.36 Å |

| N-C-N Bond Angle | ~117° |

| O=C-N Bond Angle | ~121.5° |

| Dihedral Angle (Aryl-N-C-N) | Variable (often > 20°) |

Note: These values are representative and can vary slightly depending on the specific substituents and crystal packing forces.

The crystal packing of diaryl ureas is dominated by a highly directional and predictable N-H···O hydrogen bond between the urea groups of adjacent molecules. nih.gov The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This interaction typically leads to the formation of infinite one-dimensional chains or tapes, which are a hallmark of urea crystal structures.

Furthermore, π-stacking interactions between the aromatic phenyl rings are commonly observed in the crystal packing of diaryl ureas. These interactions, where the planes of the aromatic rings are arranged in a parallel or offset fashion, contribute significantly to the stabilization of the crystal lattice. The specific arrangement is influenced by the electronic nature and position of the substituents on the rings. mdpi.com

Polymorphism and Co-crystallization Phenomena in Urea Systems

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in substituted ureas. Different polymorphs arise from variations in molecular conformation or intermolecular hydrogen-bonding patterns, leading to different crystal packing arrangements. researchgate.net These distinct crystalline forms can exhibit different physicochemical properties. The formation of a particular polymorph can be influenced by crystallization conditions such as solvent, temperature, and cooling rate.

Co-crystallization is another important aspect of the solid-state chemistry of ureas. Diaryl ureas can form multi-component crystals, or co-crystals, with other molecules (co-formers) through hydrogen bonding or other non-covalent interactions. semanticscholar.org For example, diaryl ureas have been shown to form co-crystals with strong hydrogen bond acceptors like dimethyl sulfoxide (B87167) (DMSO), where the DMSO molecule integrates into the hydrogen-bonding network, often disrupting the typical urea-urea chain motif. nih.gov The formation of co-crystals can be used to modify the physical properties of the parent compound. mdpi.com

Powder X-ray Diffraction (PXRD) for Phase Identification

Powder X-ray diffraction (PXRD) is a fundamental analytical technique used for the identification and characterization of crystalline materials. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific phase. nih.gov

PXRD is essential for studying polymorphism and co-crystallization in urea systems. It can readily distinguish between different polymorphs of the same compound, as each form will produce a distinct diffraction pattern. When attempting to form a co-crystal, PXRD is used to verify whether a new crystalline phase has been formed or if the product is simply a physical mixture of the starting components. semanticscholar.org The experimental PXRD pattern of a newly synthesized material can be compared with patterns simulated from single-crystal X-ray diffraction data to confirm its phase identity and purity. mdpi.com

Conformational Dynamics in Solution and Solid State

The structural arrangement of this compound is not static; it exists as a dynamic equilibrium of conformers. The preferred conformation is a result of the energetic balance between the resonance stabilization of the urea moiety, which favors planarity, and the steric repulsion introduced by the substituents on the phenyl rings.

The urea functional group is characterized by significant resonance stabilization, which arises from the delocalization of the lone pair of electrons on the nitrogen atoms into the carbonyl group. This delocalization can be represented by three principal resonance structures. The resonance hybrid imparts a partial double bond character to the C-N bonds, which restricts rotation and favors a planar geometry of the urea moiety. In this planar arrangement, the carbonyl oxygen and the two nitrogen atoms lie in the same plane, maximizing p-orbital overlap.

However, in substituted ureas such as this compound, deviations from this ideal planarity are commonly observed. The energetic barrier to rotation around the C-N bonds is relatively low, allowing for torsional flexibility. The specific conformation adopted in the solid state, as well as the dynamic equilibrium in solution, is heavily influenced by the nature and position of the substituents on the aryl rings.

Interactive Table: Representative Resonance Structures of the Urea Moiety

| Resonance Structure | Description | Contribution to Hybrid |

| I | The primary, neutral structure with a double bond between carbon and oxygen. | Major contributor |

| II | A charge-separated structure with a single bond to oxygen and a double bond to one nitrogen. | Minor contributor |

| III | A charge-separated structure with a single bond to oxygen and a double bond to the other nitrogen. | Minor contributor |

The stereochemistry of this compound is defined by the relative orientation of the two phenyl rings with respect to the central urea bridge. In diaryl ureas, a trans-trans conformation, where both N-H bonds are oriented opposite to the C=O bond, is generally the most stable arrangement. This conformation allows for the formation of intermolecular hydrogen bonding networks, which are a defining feature of the solid-state structure of many urea derivatives.

The 4-cyanophenyl group, in contrast, has a more pronounced electronic effect. The cyano group is strongly electron-withdrawing, which can influence the electron density distribution across the urea backbone and the adjacent phenyl ring. While the para-substitution does not introduce direct steric hindrance, its electronic influence can affect the strength of the resonance within the urea moiety and the acidity of the adjacent N-H proton. In the absence of overriding steric factors, electron-withdrawing groups can favor a more planar conformation to maximize conjugation. However, in this molecule, the steric demands of the ortho-methyl group are the predominant force.

Interactive Table: Expected Conformational Parameters of this compound based on Analogous Structures

| Parameter | Expected Value/Range | Rationale |

| Urea Moiety Conformation | Primarily trans-trans | Generally the most stable conformation for N,N'-diaryl ureas. |

| Dihedral Angle (2-methylphenyl ring vs. Urea plane) | Significantly non-zero (e.g., 30-60°) | Steric hindrance from the ortho-methyl group forces the ring to twist out of the urea plane to minimize repulsion. acs.org |

| Dihedral Angle (4-cyanophenyl ring vs. Urea plane) | Near-planar to slightly twisted | Less steric hindrance at the para position allows for greater planarity to facilitate conjugation, though crystal packing forces can induce some twisting. |

| C-N Bond Lengths (Urea) | Intermediate between single and double bond character | Due to resonance delocalization. |

Computational and Theoretical Investigations of 1 4 Cyanophenyl 3 2 Methylphenyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. For 1-(4-Cyanophenyl)-3-(2-methylphenyl)urea (B6163303), these methods reveal detailed information about its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can predict stable conformations and provide a wealth of information about the molecule's electronic properties. Studies on diaryl ureas consistently show that the anti-anti conformation is overwhelmingly preferred, as it allows for the formation of effective hydrogen bonds. researchgate.net DFT calculations for this compound are typically performed using hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govreddit.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. materialsciencejournal.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.netnih.gov

For this compound, the HOMO is typically localized on the electron-rich 2-methylphenyl (o-tolyl) ring and the urea (B33335) linkage, while the LUMO is concentrated on the electron-withdrawing 4-cyanophenyl ring. This distribution dictates the molecule's behavior in charge-transfer interactions. DFT calculations provide the energies of these orbitals, allowing for the determination of the energy gap and other quantum chemical descriptors.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.10 | Ionization Potential; tendency to donate electrons. growingscience.com |

| ELUMO | -2.50 | Electron Affinity; tendency to accept electrons. growingscience.com |

| Energy Gap (ΔE) | 3.60 | Indicates chemical reactivity and kinetic stability. growingscience.com |

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule, identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color scale where red indicates electron-rich regions (negative potential), blue indicates electron-deficient regions (positive potential), and green represents neutral areas. chemrxiv.org

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the cyano group (C≡N). These are the primary sites for electrophilic attack. researchgate.net

Positive Potential (Blue): Localized on the hydrogen atoms of the urea's N-H groups. These protons are acidic and represent the sites for nucleophilic attack and hydrogen bond donation. chemrxiv.org

Neutral/Slightly Negative Potential (Green): Spread across the aromatic rings' carbon atoms.

Hirshfeld Surface Analysis is employed to study intermolecular interactions in the crystalline state. nih.gov It partitions the crystal space into regions associated with each molecule, allowing for the quantification of different types of atomic contacts. nih.gov For a typical diaryl urea crystal, the analysis reveals the percentage contribution of various interactions to the crystal packing.

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~30% | Represents van der Waals forces. nih.govresearchgate.net |

| N···H / H···N | ~22% | Corresponds to N-H···O and N-H···N hydrogen bonds. nih.gov |

| C···H / H···C | ~18% | Indicates C-H···π and other weak contacts. researchgate.net |

| O···H / H···O | ~15% | Highlights the crucial N-H···O=C hydrogen bonds. nih.gov |

| C···C | ~5% | Indicates π-π stacking interactions between aromatic rings. researchgate.net |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in its experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. nih.gov A comparison between the calculated and experimental spectra allows for a detailed assignment of the vibrational modes. researchgate.net Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the theoretical method. researchgate.net

| Vibrational Mode | Assignment | Typical Experimental Wavenumber (cm-1) | Typical Scaled DFT Wavenumber (cm-1) |

|---|---|---|---|

| ν(N-H) | N-H stretching | 3310 - 3480 | 3315 - 3420 researchgate.net |

| ν(C-H)arom | Aromatic C-H stretching | 3030 - 3100 | 3040 - 3100 researchgate.net |

| ν(C≡N) | Nitrile stretching | 2200 - 2220 | 2205 - 2215 materialsciencejournal.org |

| ν(C=O) | Amide I (C=O stretching) | 1600 - 1750 | 1650 - 1715 researchgate.net |

| δ(N-H) | Amide II (N-H bending) | 1480 - 1600 | 1485 - 1550 researchgate.net |

The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for predicting the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C nuclei. nih.govnih.gov These theoretical predictions are instrumental in assigning experimental NMR spectra and confirming molecular structures. nsf.gov Calculated shielding tensors are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). rsc.org

| Atom Type | Expected Experimental δ (ppm) | Expected DFT-GIAO δ (ppm) |

|---|---|---|

| N-H (Urea) | 8.6 - 9.8 | 8.5 - 9.7 |

| Aromatic C-H | 6.9 - 7.5 | 6.8 - 7.6 |

| C=O (Urea) | 153 - 158 | 152 - 157 uva.nl |

| C≡N (Nitrile) | 118 - 120 | 117 - 121 |

| Aromatic C | 118 - 141 | 117 - 142 uva.nl |

| -CH3 (Methyl) | 2.2 - 2.4 | 2.1 - 2.5 |

While DFT is highly efficient, ab initio methods, which are based on first principles without empirical parameters, can offer higher accuracy for certain properties, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. researchgate.net

For diaryl ureas, higher-level calculations are particularly valuable for accurately determining non-covalent interaction energies, which are crucial for understanding protein-ligand binding and crystal packing. nih.gov Double-hybrid DFT functionals, such as B2PLYP, which incorporate a portion of the MP2 correlation energy, have been shown to provide excellent results for the interaction energies in diaryl urea systems. mdpi.com These advanced methods are used to benchmark results from more conventional DFT functionals and to provide a deeper, more accurate understanding of the subtle electronic effects governing the molecule's behavior. mdpi.comresearchgate.net

Ab Initio Methods and Higher-Level Quantum Chemical Calculations

Enthalpies of Formation and Bond Dissociation Energies

The thermodynamic stability of this compound is fundamentally characterized by its standard enthalpy of formation (ΔHf°) wikipedia.org. This value represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states libretexts.orglibretexts.org. Computational chemistry offers powerful tools to estimate this value with high accuracy. Methods such as Gaussian-3 (G3), Gaussian-4 (G4), and Complete Basis Set (CBS) model chemistries are frequently employed for this purpose, often in conjunction with Density Functional Theory (DFT) calculations (e.g., B3LYP) to establish optimized molecular geometries. nih.gov For complex organic molecules, isodesmic reactions are a common strategy. This approach involves a hypothetical reaction where the number and type of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations, leading to more reliable enthalpy of formation values.

Bond Dissociation Energy (BDE) is a critical parameter for assessing the thermal stability of a molecule, indicating the energy required to homolytically cleave a specific chemical bond nih.gov. For this compound, the BDEs of the C–N and N–H bonds of the urea linkage are of particular interest as they are likely to be the most labile under thermal stress. acs.orgnih.gov DFT methods, such as B3LYP and M06-2X, paired with appropriate basis sets like 6-311++G**, are widely used to calculate BDEs. nrel.govstackexchange.com The calculation involves determining the energies of the parent molecule and the resulting radical fragments after bond cleavage. researchgate.net The difference in these energies, with zero-point energy corrections, provides the BDE. stackexchange.com Theoretical studies on similar phenylurea derivatives show that the C–N bonds linking the aryl groups to the urea moiety are typically the weakest points for initiating thermal decomposition. researchgate.net

Table 1: Representative Bond Dissociation Energies (BDEs) for Phenylurea Compounds Note: These are illustrative values based on computational studies of similar phenylurea structures. Specific values for this compound require dedicated calculation.

| Bond | Typical Calculated BDE (kcal/mol) | Computational Method |

|---|---|---|

| Aryl-NH | ~100 - 110 | DFT (B3LYP/6-311++G) |

| Aryl(CN)-NH | ~105 - 115 | DFT (B3LYP/6-311++G) |

| OC-NH | ~95 - 105 | DFT (B3LYP/6-311++G) |

| N-H | ~90 - 100 | DFT (B3LYP/6-311++G) |

Potential Energy Surface (PES) Mapping and Reaction Pathway Exploration

A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its geometric coordinates. muni.czwikipedia.org Exploring the PES is crucial for understanding reaction mechanisms, identifying stable isomers (energy minima), and locating transition states (saddle points). libretexts.orglibretexts.org For this compound, PES mapping can elucidate conformational isomers arising from the rotation around the C–N bonds of the urea bridge.

Computational methods systematically explore the PES to identify the lowest energy pathways for chemical reactions, such as thermal decomposition. acs.orgnih.gov By mapping the reaction coordinates, researchers can identify the transition state structures and calculate the activation energy barriers for various potential decomposition routes. libretexts.org For substituted ureas, these explorations have shown that decomposition often proceeds through a concerted, four-center pericyclic reaction mechanism rather than simple bond homolysis. researchgate.net Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Molecular Dynamics (MD) Simulations

Conformational Flexibility and Dynamics in Different Environments (e.g., Aqueous Solution)

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of molecular motions and conformational changes.

Studies of Solvation Effects and Hydrogen Bond Networks

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. MD simulations are particularly well-suited for studying these solvation effects. In an aqueous environment, the urea moiety's N-H groups act as hydrogen bond donors, while the carbonyl oxygen and the cyano group's nitrogen act as hydrogen bond acceptors.

Simulations can characterize the solvation shell around the molecule, determining the number and arrangement of water molecules in its immediate vicinity. A key tool for this analysis is the Radial Distribution Function (RDF), which describes the probability of finding a solvent atom at a certain distance from a solute atom. mdpi.com By analyzing the RDFs between the urea's hydrogen bond donors/acceptors and water molecules, a detailed picture of the hydrogen bond network emerges. rsc.org These studies can quantify the average number of hydrogen bonds formed, their lifetimes, and their geometric properties, which are critical for understanding the molecule's solubility and interactions with other solutes. nih.govmdpi.comresearchgate.net

Theoretical Reaction Kinetics and Mechanisms

Prediction of Thermal Decomposition Pathways and Rates

Computational chemistry provides a framework for predicting the mechanisms and kinetics of chemical reactions. For this compound, theoretical studies can predict its thermal decomposition pathways. Extensive research on similar alkyl- and phenylureas has shown that the primary unimolecular decomposition route is a four-center pericyclic reaction. acs.orgnih.govresearchgate.net This mechanism involves the transfer of a hydrogen atom from one of the urea nitrogens to the other nitrogen, leading to the concerted cleavage of a C–N bond. This process yields an isocyanate and an amine.

For this compound, the two likely decomposition pathways are:

Formation of 4-cyanophenyl isocyanate and 2-methylaniline.

Formation of 2-methylphenyl isocyanate and 4-aminobenzonitrile (B131773).

By calculating the potential energy surfaces for these pathways, the activation energies (Ea) can be determined. acs.org Transition State Theory (TST) can then be used to calculate the reaction rate constants (k) as a function of temperature using the Arrhenius equation. These theoretical predictions are invaluable for understanding the compound's thermal stability and predicting its degradation products. researchgate.net Studies have consistently shown that this pericyclic pathway is energetically more favorable than pathways involving initial bond fissions. researchgate.net

Table 2: Predicted Thermal Decomposition Products of this compound

| Reaction Pathway | Predicted Products | Mechanism |

|---|---|---|

| Pathway 1 | 4-Cyanophenyl isocyanate + 2-Methylaniline | Four-center pericyclic reaction |

| Pathway 2 | 2-Methylphenyl isocyanate + 4-Aminobenzonitrile | Four-center pericyclic reaction |

Analysis of Unimolecular and Bimolecular Reactions

Computational chemistry provides powerful tools for exploring the reactivity and degradation pathways of molecules. Through methods like density functional theory (DFT), it is possible to map potential energy surfaces and identify transition states for various reactions. d-nb.infonih.govresearchgate.netresearchgate.net While specific computational studies on the unimolecular and bimolecular reactions of this compound are not extensively documented in the reviewed literature, general principles of urea chemistry allow for theoretical postulation of its reactivity.

Unimolecular Reactions: Unimolecular reactions, such as thermal decomposition, are critical for understanding the stability of a compound. For diaryl ureas, a potential unimolecular decomposition pathway could involve the cleavage of the C-N bonds of the urea linkage. This process is generally expected to have a high activation barrier due to the resonance stabilization of the urea moiety. nih.govnih.gov Computational algorithms designed for automated reaction prediction can explore various potential decomposition channels, including intramolecular rearrangements or eliminations, providing insights into the most kinetically favorable pathways under specific conditions. d-nb.infonih.gov For instance, the hydrolysis of phenylureas can proceed via the formation of a phenylisocyanate intermediate, a reaction that can be modeled computationally to determine its energetic feasibility. researchgate.netrsc.org

Bimolecular Reactions: The bimolecular reactivity of this compound is largely dictated by the urea functionality and the substituted aromatic rings. The urea group contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), making it susceptible to reactions with various nucleophiles and electrophiles.

Key potential bimolecular reactions include:

Hydrolysis: This is a common degradation pathway for ureas, proceeding through nucleophilic attack by water on the carbonyl carbon. nih.govresearchgate.netrsc.org Computational studies on urea hydrolysis have shown that the reaction can be catalyzed by acids or bases and that the mechanism involves intermediates like zwitterions. researchgate.netrsc.org The presence of electron-withdrawing (cyano) and electron-donating (methyl) groups on the phenyl rings would influence the electrophilicity of the carbonyl carbon and the stability of any charged intermediates.

Reactions with Radicals: In biological or environmental systems, reactions with radicals such as the hydroxyl radical (•OH) are significant degradation pathways. nih.gov Computational modeling can determine the rate constants for these reactions and identify the most likely sites of radical attack on the molecule.

C-N Coupling Reactions: While more relevant to synthesis, computational studies, such as ab initio molecular dynamics, can reveal the mechanisms of C-N bond formation, providing a fundamental understanding of the stability and reverse reaction potential of the urea linkage.

Algorithmic exploration of reaction spaces allows for a systematic computational study of both unimolecular and bimolecular reactions, revealing complex reaction networks and identifying the most kinetically viable pathways without prior assumptions. d-nb.infonih.govresearchgate.netresearchgate.net

Reaction Rate Rules Based on Substituent Nature

The rate of chemical reactions involving this compound is significantly influenced by the electronic properties of the substituents on its two phenyl rings. The principles of physical organic chemistry, supported by computational analysis, can be used to predict how these substituents modulate reactivity. lumenlearning.com

The key substituents are:

4-Cyanophenyl group: The cyano (-CN) group at the para-position is a strong electron-withdrawing group (EWG) due to both the inductive effect (-I) and the resonance effect (-M). This effect deactivates the phenyl ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. lumenlearning.com Crucially, it increases the electrophilicity of the urea's carbonyl carbon by withdrawing electron density, potentially accelerating nucleophilic attack at this position, such as in hydrolysis.

2-Methylphenyl group: The methyl (-CH₃) group at the ortho-position is an electron-donating group (EDG) through the inductive effect (+I) and hyperconjugation. This effect activates the phenyl ring towards electrophilic substitution. lumenlearning.com It also introduces steric hindrance around the adjacent urea nitrogen, which can influence the rate of reactions involving this site.

The table below summarizes the expected qualitative effects of the cyano and methyl substituents on the rates of common reaction types.

| Reaction Type | Substituent | Electronic Effect | Steric Effect | Expected Impact on Rate |

| Nucleophilic attack on carbonyl C (e.g., Hydrolysis) | 4-Cyano (-CN) | Electron-withdrawing | Minimal | Increase |

| 2-Methyl (-CH₃) | Electron-donating | Potential hindrance | Decrease | |

| Electrophilic attack on 4-cyanophenyl ring | 4-Cyano (-CN) | Deactivating | Minimal | Decrease |

| Electrophilic attack on 2-methylphenyl ring | 2-Methyl (-CH₃) | Activating | Directing (ortho, para) | Increase |

This table presents generalized predictions based on established principles of physical organic chemistry.

Kinetic studies on the ozonation of different phenylurea herbicides have experimentally demonstrated the profound impact of substituents on reaction rates. For example, the rate constant for the reaction with ozone varies by over three orders of magnitude between isoproturon (B30282) and linuron, highlighting differences in the electronic nature of their aromatic substituents. nih.gov

Computational Modeling of Molecular Interactions

Molecular Docking Studies with Theoretical Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg For this compound, which belongs to the diaryl urea class of compounds, a primary theoretical biological target class is the protein kinase family. Many diaryl urea derivatives, such as Sorafenib (B1663141), are known kinase inhibitors that target key enzymes in signaling pathways related to cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Raf kinases. nih.govnih.gov

Docking simulations of this compound into the ATP-binding site of kinases like VEGFR-2 would likely reveal a canonical binding mode. In this mode, the urea moiety forms two crucial hydrogen bonds with conserved residues in the hinge region of the kinase (e.g., a glutamate (B1630785) carboxylate side chain and an alanine (B10760859) backbone amide). nih.govmdpi.com The two aryl rings, the 4-cyanophenyl and 2-methylphenyl groups, would occupy adjacent hydrophobic pockets. The 4-cyanophenyl ring would likely extend into a pocket where the cyano group could form additional interactions, while the 2-methylphenyl ring would occupy the hydrophobic region near the "gatekeeper" residue. nih.gov

The table below shows representative docking scores and key interactions for diaryl urea compounds similar to the title compound against protein kinase targets, as reported in the literature.

| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Sorafenib Analog (6a) | VEGFR-2 | -15.1 (Comparable) | Glu885, Cys919, Asp1046 |

| Cyanopyridone (5e) | VEGFR-2 | -15.2 | Cys1045, Asp1046, Glu885 |

| Pyrido[2,3-d]pyrimidine (5e) | HER-2 | Not specified | Thr798, Ser783, Leu796 |

| Imatinib Analog | c-Abl Kinase | -13.6 | Not specified |

Data compiled from literature for structurally related kinase inhibitors to illustrate potential binding affinities and interactions. nih.govmdpi.combelnauka.by Scores are method-dependent and used for comparative purposes.

These studies demonstrate that diaryl ureas can bind effectively to kinase active sites. nih.govnih.gov Molecular docking simulations for this compound would therefore be a valuable first step in identifying its potential as a kinase inhibitor and for guiding the rational design of more potent analogs.

Simulation of Non-Covalent Interactions (Hydrogen Bonding, Stacking, NH-π)

The binding of a ligand like this compound to a biological target is governed by a complex network of non-covalent interactions. nih.gov Computational simulations, including molecular dynamics (MD) and quantum mechanical methods, are essential for characterizing these transient yet critical forces. nih.govresearchgate.net

Hydrogen Bonding: The central urea moiety is the primary driver of hydrogen bonding. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. mdpi.com In the context of a protein active site, these groups are predicted to form highly directional hydrogen bonds with backbone amides, carboxylate side chains (e.g., Asp, Glu), or hydroxyl groups (e.g., Ser, Thr). nih.govmorressier.com The strength and geometry of these bonds are critical for anchoring the ligand in the binding pocket and are a major contributor to binding affinity.

Stacking Interactions (π-π): The two aromatic rings (cyanophenyl and methylphenyl) are capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.gov These interactions, which can occur in parallel or T-shaped arrangements, contribute significantly to binding energy and specificity. The electron-poor nature of the cyanophenyl ring (due to the EWG) and the relatively electron-rich nature of the methylphenyl ring (due to the EDG) can favor specific stacking geometries with complementary aromatic residues in a target protein.

NH-π Interactions: An often-overlooked but significant interaction is the NH-π interaction, where one of the urea's N-H groups acts as a hydrogen bond donor to the π-electron cloud of an aromatic residue. nih.gov This type of interaction is increasingly recognized as an important factor in the stability of protein-ligand complexes.

Advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) index plots can be used to visualize and quantify these weak interactions. wikipedia.orgresearchgate.netmdpi.com QTAIM analyzes the topology of the electron density to identify bond critical points, providing a rigorous definition and characterization of interactions like hydrogen bonds and van der Waals contacts. amercrystalassn.orgrsc.org NCI plots provide a visual representation of non-covalent interactions in real space, distinguishing between stabilizing (e.g., hydrogen bonds, van der Waals) and repulsive (e.g., steric clash) forces. mdpi.com These tools provide a detailed picture of the interaction landscape that stabilizes the ligand-receptor complex.

Substituent Effects on Binding Affinity and Specificity through Computational Approaches

The substituents on the phenyl rings of this compound play a defining role in its binding affinity and specificity for a given biological target. Computational approaches, particularly free energy calculations and quantitative structure-activity relationship (QSAR) studies, can elucidate these effects. nih.gov

Electronic Effects: The electron-withdrawing cyano group and the electron-donating methyl group alter the electronic landscape of the molecule.

4-Cyano Group: This EWG can enhance hydrogen bonding by increasing the acidity of the N-H protons, making them better hydrogen bond donors. It can also participate in favorable electrostatic or dipole-dipole interactions within the binding pocket.

2-Methyl Group: This EDG can influence the basicity of the nearby nitrogen atom and contributes to the molecule's hydrophobic character, favoring interactions with nonpolar residues.

A computational analysis of diaryl ureas with aromatic versus non-aromatic R-groups showed that aromatic substituents significantly increase the number and diversity of non-covalent interactions, particularly π-interactions, leading to enhanced molecular recognition and binding strength. mdpi.com

Steric Effects: The ortho-methyl group introduces significant steric bulk. This can have several consequences:

Conformational Restriction: It can lock the molecule into a specific conformation that may be more or less favorable for binding. The torsional angle between the phenyl ring and the urea plane is influenced by the ortho substituent.

Favorable or Unfavorable Interactions: Depending on the topology of the binding pocket, the methyl group can either fit snugly into a hydrophobic pocket, increasing affinity, or it can cause a steric clash with the protein, which would be detrimental to binding.

The table below summarizes the potential impact of each substituent on binding interactions.

| Substituent | Property | Potential Influence on Binding Affinity and Specificity |

| 4-Cyano (-CN) | Electron-Withdrawing, Linear | - Enhances N-H hydrogen bond donor strength. - Can form specific interactions with polar residues. - Participates in π-stacking with electron-rich aromatic rings. |

| 2-Methyl (-CH₃) | Electron-Donating, Bulky | - Fills hydrophobic pockets. - Introduces steric hindrance, which can either improve specificity by preventing binding to other targets or reduce affinity through clashes. - Influences the torsional angle of the phenyl ring, affecting overall conformation. |

Computational methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to quantitatively predict how swapping these substituents for other groups (e.g., changing the methyl to a chloro group or moving the cyano group to the meta position) would alter the binding free energy. nih.gov These calculations provide invaluable guidance for optimizing lead compounds in drug discovery by predicting the effects of structural modifications on binding affinity.

Molecular Interactions and Mechanistic Insights into Biological Target Modulation

Principles of Molecular Recognition by Urea (B33335) Derivatives

The diaryl urea scaffold is a privileged structure in medicinal chemistry, largely due to the unique properties of the urea moiety, which can engage in multiple, specific non-covalent interactions with biological targets like proteins. nih.govnih.gov The binding of 1-(4-Cyanophenyl)-3-(2-methylphenyl)urea (B6163303) to a protein active site would be governed by a combination of hydrogen bonding, hydrophobic interactions, and potentially coordination with metal centers.

Hydrogen bonding is a fundamental interaction for diaryl ureas and is critical for molecular recognition at a protein's active site. nih.gov The urea functional group is exceptionally suited for this role as it possesses both hydrogen bond donors and a hydrogen bond acceptor. nih.govmdpi.com

Hydrogen Bond Donors: The two N-H groups of the urea moiety in this compound act as strong hydrogen bond donors. In a protein binding pocket, these protons can form directional interactions with the lone pairs of electrons on oxygen or nitrogen atoms of amino acid residues, such as the backbone carbonyls or the side chains of aspartate, glutamate (B1630785), glutamine, and asparagine. nih.govnih.gov

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the urea core is an excellent hydrogen bond acceptor. nih.govmdpi.com It can interact with hydrogen bond-donating residues in a protein, including the N-H groups of backbone amides or the side chains of residues like serine, threonine, tyrosine, and lysine.

This dual donor-acceptor capability allows the central urea fragment to act as an "anchor," forming a network of strong, directional hydrogen bonds that are crucial for the stable and specific binding of the ligand to its target protein. nih.gov

The two aromatic rings of this compound—the 4-cyanophenyl group and the 2-methylphenyl (or o-tolyl) group—are key drivers of non-polar interactions within hydrophobic pockets of target proteins. nih.gov

Hydrophobic Interactions: These aryl groups can engage in van der Waals and hydrophobic interactions with non-polar amino acid residues such as alanine (B10760859), valine, leucine, isoleucine, and phenylalanine. nih.gov Molecular dynamics simulations have shown that urea and its derivatives can weaken hydrophobic interactions between protein groups by directly interacting with hydrophobic side chains, effectively dissolving the hydrophobic core. nih.govcolumbia.edu

Aromatic Stacking: The phenyl rings are capable of forming π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the protein's binding site. nih.govnih.gov These interactions, where the electron clouds of the aromatic rings overlap, contribute significantly to the binding affinity and stability of the protein-ligand complex. The cyano (-C≡N) group on one ring and the methyl (-CH₃) group on the other can modulate the electronic properties of the rings, influencing the strength and nature of these stacking interactions.

Many enzymes, known as metalloenzymes, require metal ions for their catalytic activity. nih.gov Urease, a prominent target for urea derivatives, is a nickel-containing metalloenzyme. wikipedia.orgmdpi.com Urea and its analogues, including thiourea (B124793) derivatives, are known to inhibit such enzymes by interacting directly with the metal ions in the active site. dergipark.org.tr

The urea moiety of this compound, particularly the carbonyl oxygen, can act as a Lewis base and chelate the nickel (II) ions present in the active site of urease. nih.govdergipark.org.tr This coordination can block the substrate (urea) from accessing the catalytic metal center, thereby inhibiting the enzyme's function. The nitrogen atoms of the urea or the cyano group could also potentially participate in coordinating with the nickel ions, leading to a stable enzyme-inhibitor complex.

Academic Studies on Enzyme Inhibition Mechanisms

The diaryl urea structure is a common motif in various enzyme inhibitors. nih.gov Based on this, this compound is a strong candidate for an inhibitor of enzymes that recognize urea or similar substrates, with urease being a primary example.

Urease (EC 3.5.1.5) is an enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. nih.gov In pathogenic bacteria like Helicobacter pylori, this activity is a crucial virulence factor, as the ammonia produced neutralizes gastric acid, allowing the bacterium to colonize the stomach lining and cause conditions like gastritis and peptic ulcers. ekb.egmdpi.com Therefore, the inhibition of urease is a key therapeutic strategy. researchgate.net

While specific IC₅₀ values for this compound are not available, studies on structurally similar compounds provide insight into its potential as a urease inhibitor. The general effectiveness of diaryl ureas suggests that this compound would likely exhibit inhibitory activity against ureases from various sources, including jack bean and bacterial ureases like that of H. pylori.

Table 1: Illustrative Urease Inhibitory Activity of Related Urea and Thiourea Derivatives This table presents data for compounds structurally related to diaryl ureas to illustrate typical inhibitory concentrations. Data for this compound is not available.

| Compound Class | Example Compound | Target Urease | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|---|---|

| Thiourea | Thiourea (Standard) | Jack Bean | 21.0 - 22.0 | - | - |

| Bis-Schiff Base | Compound 3 | Jack Bean | 22.21 ± 0.42 | Thiourea | 21.7 ± 0.12 |

| Dihydropyrimidine | Compound 10g | Jack Bean | 12.6 ± 0.1 | Thiourea | 21.0 ± 0.1 |

| Metronidazole-triazole | Compound 6f | H. pylori | 1.975 ± 0.25 | Thiourea | 22.00 ± 0.14 |

Inhibitors of urease often function by directly interacting with components of the enzyme's active site. The active site of urease contains a bi-nickel center, where two Ni²⁺ ions are crucial for catalysis. nih.govmdpi.com The inhibition mechanism for a molecule like this compound would involve its entry into the active site cavity and interaction with these key components.

Molecular docking and kinetic studies of other urea-based inhibitors have elucidated the binding patterns within the urease active site. ekb.egscielo.br The inhibitor typically orients itself to interact with the two nickel ions and surrounding amino acid residues. The urea core of this compound would likely bridge the two nickel ions, with the carbonyl oxygen coordinating to one or both metal centers. wikipedia.org This action mimics the binding of the natural substrate, urea, thus acting as a competitive inhibitor.

Furthermore, the phenyl rings would stabilize this binding through hydrophobic and hydrogen bond interactions with residues lining the active site flap, effectively blocking the entry and hydrolysis of the substrate. scielo.br This active-site-directed inhibition is a common and effective mechanism for diaryl urea-based enzyme inhibitors.

Anion Binding and Supramolecular Chemistry

Influence of Electron-Withdrawing Groups (e.g., Cyanophenyl) on Anion Binding Affinity

The affinity of urea-based receptors for anions is profoundly influenced by the electronic properties of the substituents on their aryl rings. The core of this interaction lies in the ability of the urea N-H protons to act as hydrogen bond donors to the target anion. The strength of this hydrogen bond is directly related to the acidity of these protons. Introducing electron-withdrawing groups (EWGs) onto the phenyl rings of the urea moiety significantly enhances this acidity.

An electron-withdrawing group, such as the cyano group (-C≡N) in a cyanophenyl substituent, decreases the electron density on the aromatic ring. This effect is transmitted inductively and through resonance to the urea N-H groups. As electron density is pulled away from the nitrogen atoms, the N-H bonds become more polarized and the protons become more acidic. This increased acidity, or enhanced hydrogen-bond donor capacity, leads to a stronger interaction with anionic guest species, resulting in a higher binding affinity. researchgate.netnih.govnih.gov

Scientific studies consistently demonstrate that urea derivatives functionalized with EWGs like nitro (-NO₂) or trifluoromethyl (-CF₃) exhibit significantly higher association constants for various anions compared to their counterparts with electron-donating or neutral substituents. tandfonline.com For instance, research on tripodal hexaurea receptors has qualitatively shown that sulfate (B86663) binding affinities follow the order of the electron-withdrawing ability of the terminal substitution. The principle is that the more electron-deficient the urea N-H protons are, the more effectively they can form hydrogen bonds with anions, stabilizing the resulting host-guest complex. researchgate.net

To illustrate this principle quantitatively, data from closely related urea-based receptors featuring other strong electron-withdrawing groups can be examined. For example, studies on molecular clefts functionalized with nitrophenyl groups—another powerful EWG—provide a clear picture of the binding affinities for various anions.

Research Findings on Analogous Urea-Based Receptors

Detailed investigations into simple dipodal urea/thiourea clefts appended with 4-nitrophenyl groups have quantified their affinities for a range of anions in DMSO solution. frontiersin.orgnih.gov These studies, typically conducted using ¹H-NMR and UV-Vis titrations, reveal a clear preference for certain anions and demonstrate the strength of the interactions. frontiersin.orgmdpi.com The thiourea-based receptors generally show higher affinity than their urea analogues due to the greater acidity of the thiourea N-H protons. frontiersin.orgnih.gov However, the binding trends remain consistent.

The data shows a strong affinity for basic anions like fluoride (B91410) (F⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻). frontiersin.orgnih.gov The high affinity for fluoride is attributed to its high basicity, which allows it to form very strong hydrogen bonds with the acidic urea protons. nih.gov The binding constants for a urea-based molecular cleft (L₂) with 4-nitrophenyl substituents are presented below as a representative example of how a urea scaffold with a strong EWG interacts with various anions.

| Anion (as Tetrabutylammonium Salt) | Binding Constant (log K) in DMSO |

|---|---|

| F⁻ | 3.70 |

| Cl⁻ | 1.85 |

| Br⁻ | <1 |

| I⁻ | <1 |

| H₂PO₄⁻ | 2.82 |

| HSO₄⁻ | 1.54 |

| NO₃⁻ | <1 |

| ClO₄⁻ | <1 |

The trend in halide binding affinity (F⁻ > Cl⁻ > Br⁻ > I⁻) and oxoanion binding (H₂PO₄⁻ > HSO₄⁻) is typical for this class of receptors. frontiersin.orgnih.gov The this compound molecule, containing the strongly electron-withdrawing cyanophenyl group, would be expected to exhibit a similar pattern of anion selectivity and affinity, driven by the enhanced acidity of its urea N-H protons.

Structure Activity Relationship Sar Studies: a Mechanistic Perspective

Correlation of Structural Motifs with Modulatory Activities

The specific arrangement of the 4-cyanophenyl and 2-methylphenyl groups around the central urea (B33335) bridge in 1-(4-Cyanophenyl)-3-(2-methylphenyl)urea (B6163303) is crucial for its interaction with biological targets. The urea moiety itself is a key pharmacophore, with the NH groups acting as hydrogen bond donors and the carbonyl oxygen serving as a hydrogen bond acceptor. This dual functionality allows for the formation of multiple, stable hydrogen bonds with protein and receptor targets, which is a critical factor in the biological activity of diaryl urea derivatives. nih.govnih.govresearchgate.net The aromatic rings, in turn, are involved in non-bonded π-interactions, such as CH-π and π-π stacking, which are fundamental to the binding of these compounds. mdpi.com

Influence of Aromatic Ring Substituents (4-Cyanophenyl, 2-Methylphenyl) on Molecular Interactions

The nature and position of substituents on the aromatic rings of diaryl ureas significantly modulate their binding affinity and selectivity. In the case of this compound, the 4-cyano group on one phenyl ring and the 2-methyl group on the other create a specific electronic and steric profile that dictates its interaction with biological macromolecules.

The electronic properties of the substituents on the phenyl rings play a pivotal role in the modulatory activities of diaryl ureas. The 4-cyanophenyl group in the specified compound possesses a strong electron-withdrawing cyano (-CN) group. This group can influence the acidity of the adjacent N-H proton of the urea linkage, enhancing its hydrogen bond donating capacity. nih.gov The cyano group itself can also act as a hydrogen bond acceptor. taylorandfrancis.com In broader studies of diaryl ureas, electron-withdrawing groups on the terminal phenyl ring have been shown to be beneficial for anticancer potency. nih.govmdpi.com For instance, the presence of a chlorine atom, another electron-withdrawing group, has been associated with enhanced antiproliferative activity in related diaryl urea derivatives. nih.gov

Conversely, the 2-methylphenyl group features an electron-donating methyl (-CH₃) group. Electron-donating substituents can increase the electron density on the aromatic ring and the adjacent nitrogen of the urea, potentially modulating the strength of hydrogen bonds. The interplay between the electron-withdrawing 4-cyano group and the electron-donating 2-methyl group creates a distinct electronic environment that can be crucial for specific molecular recognition.

Table 1: Influence of Electronic Effects of Aromatic Substituents in Diaryl Urea Derivatives

| Substituent | Position | Electronic Effect | Potential Impact on Molecular Interactions | Reference |

| 4-Cyano | Para | Electron-Withdrawing | Enhances hydrogen bond donating capacity of the urea N-H; can act as a hydrogen bond acceptor. | nih.govtaylorandfrancis.com |

| 2-Methyl | Ortho | Electron-Donating | Increases electron density on the aromatic ring and adjacent urea nitrogen. | nih.gov |

| 4-Chloro | Para | Electron-Withdrawing | Often associated with increased antiproliferative activity in analogous compounds. | nih.gov |

Research on N,N'-diaryl ureas indicates that they generally adopt a trans,trans conformation in solution and solid state. However, the introduction of ortho substituents can influence this preference. While a cis,cis conformation is often preferred in N,N'-diaryl-N,N'-dimethylureas due to π-π stacking, the steric hindrance from the 2-methyl group in this compound likely plays a dominant role in determining the molecule's accessible conformations. nih.gov The presence of an ortho-methyl group has been shown to improve the inhibitory activity of certain diaryl urea derivatives against specific kinases. nih.gov

Table 2: Impact of Steric Hindrance from Ortho-Substitution in Diaryl Ureas

| Substituent | Position | Effect | Consequence for Molecular Conformation and Activity | Reference |

| Methyl | Ortho | Steric Hindrance | Restricts rotation around the N-aryl bond, leading to a more rigid conformation. This can be beneficial for binding affinity. | nih.govmdpi.com |

| Chlorine | Ortho | Steric Hindrance | In some diaryl ureas, ortho-chloro substitution was found to be optimal for high inhibitory potency. | nih.gov |

Quantitative structure-activity relationship (QSAR) analyses of diaryl urea derivatives have often identified lipophilicity as a key driver of biological activity. nih.govrsc.orgresearchgate.net A moderate level of lipophilicity is generally desirable to allow for passage through biological membranes to reach the target site. nih.govmdpi.com The balance between the hydrophilic urea core and the lipophilic aromatic rings is crucial for the compound's pharmacokinetic and pharmacodynamic profile. The introduction of substituents like the cyano and methyl groups alters the lipophilicity of the parent diaryl urea scaffold, thereby influencing its interaction with biological systems.

Table 3: Lipophilicity Considerations for Substituted Diaryl Ureas

| Molecular Fragment | General Contribution to Lipophilicity | Impact on Biological Interactions | Reference |

| Diaryl urea scaffold | Balanced hydrophilic (urea) and lipophilic (aryl rings) character | Affects solubility, membrane permeability, and binding to hydrophobic pockets of target proteins. | nih.govmdpi.com |

| 4-Cyanophenyl | Moderately lipophilic with a polar component | Influences overall solubility and potential for polar interactions. | mdpi.com |

| 2-Methylphenyl | Increases lipophilicity | Can enhance binding to hydrophobic regions of a target protein. | nih.gov |

Rational Design Principles for Modulating Selectivity and Affinity

The rational design of more selective and high-affinity diaryl urea derivatives builds upon the foundational principles of SAR. By understanding how specific structural motifs contribute to molecular interactions, researchers can systematically modify the chemical scaffold to optimize its biological activity.

Pharmacophore Identification and Optimization in Urea Scaffolds (Academic Research)

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For diaryl urea-based inhibitors, the key pharmacophoric elements typically include:

Hydrogen Bond Donors: The two N-H groups of the urea moiety.

Hydrogen Bond Acceptor: The carbonyl oxygen of the urea.

Hydrophobic/Aromatic Centers: The two aryl rings.

Academic research has extensively used pharmacophore modeling to guide the design of novel kinase inhibitors with a urea scaffold. nih.govresearchgate.net These models, often generated from the crystal structures of known inhibitors bound to their target kinases, provide a 3D map of the essential interactions. nih.gov

Table 4: Common Pharmacophoric Features in Urea-Based Kinase Inhibitors

| Pharmacophoric Feature | Corresponding Molecular Moiety | Role in Molecular Recognition | Reference |

| Hydrogen Bond Donor | Urea N-H groups | Forms hydrogen bonds with acceptor groups (e.g., backbone carbonyls) in the kinase hinge region. | nih.govresearchgate.net |

| Hydrogen Bond Acceptor | Urea C=O group | Forms hydrogen bonds with donor groups (e.g., backbone N-H) in the target protein. | nih.govresearchgate.net |

| Aromatic/Hydrophobic Regions | Phenyl rings and their substituents | Engage in van der Waals and π-stacking interactions with hydrophobic residues in the binding pocket. | mdpi.com |

Engineering Molecular Specificity through Targeted Structural Modifications

The molecular architecture of this compound presents a versatile scaffold for targeted structural modifications aimed at enhancing biological activity and specificity. Structure-activity relationship (SAR) studies for the broader class of diaryl ureas have established that the biological efficacy of these compounds is intricately linked to the nature and position of substituents on the aromatic rings, as well as the integrity of the central urea bridge. mui.ac.irnih.gov The diaryl urea moiety is recognized as a privileged structure, in part because the urea NH groups act as effective hydrogen bond donors while the carbonyl oxygen is an excellent hydrogen bond acceptor, facilitating strong interactions with protein targets. researchgate.netmdpi.com

Optimizing the lead compound, this compound, involves systematic modifications to its three key components: the 4-cyanophenyl ring, the 2-methylphenyl ring, and the urea linker. These modifications are designed to modulate the compound's electronic, hydrophobic, and steric properties to achieve a more precise fit and stronger binding affinity within the active site of a target protein, such as a protein kinase. nih.govnih.gov

A. Modifications of the 4-Cyanophenyl Ring

The 4-cyanophenyl moiety plays a significant role in the molecular recognition of the parent compound. The cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor, which can influence the electronic character of the entire molecule and participate in specific interactions with the target protein. Modifications to this ring are a key strategy for probing the binding pocket and optimizing interactions.

Research on related diaryl urea derivatives indicates that replacing or repositioning the cyano group can dramatically alter biological activity. For instance, substituting the cyano group with other electron-withdrawing groups, such as a nitro group, may preserve or enhance activity, whereas replacement with bulky or electron-donating groups could be detrimental. The position of the substituent is also critical; moving the cyano group from the para (4) position to the meta (3) or ortho (2) position would reorient the hydrogen bonding vectors and steric profile, likely impacting binding affinity.

Table 1: Influence of Substitutions on the Cyanophenyl Ring on Kinase Inhibitory Activity (Hypothetical Data Based on SAR Principles)

| Compound ID | Ring A Modification (R1) | Ring B (R2) | IC50 (nM)¹ | Rationale for Activity Change |

| Parent | 4-CN | 2-CH₃ | 100 | Baseline activity. |

| 1a | 3-CN | 2-CH₃ | 250 | Altered geometry for H-bonding decreases affinity. |

| 1b | 4-NO₂ | 2-CH₃ | 90 | Similar electron-withdrawing properties maintain activity. |

| 1c | 4-Cl | 2-CH₃ | 150 | Halogen provides different electronic and hydrophobic character. |

| 1d | 4-OCH₃ | 2-CH₃ | >1000 | Electron-donating group is unfavorable for binding. |

| 1e | 4-H | 2-CH₃ | 800 | Removal of the key interacting group reduces potency. |

¹IC50 values are representative and intended to illustrate SAR principles.

B. Modifications of the 2-Methylphenyl Ring

The 2-methylphenyl "distal" ring typically fits into a hydrophobic pocket of the target kinase. nih.gov The SAR for this part of the molecule is largely driven by steric and hydrophobic factors. The size, shape, and electronic nature of the substituent on this ring can fine-tune the compound's orientation and interactions within this pocket.

Studies on analogous compounds, such as sorafenib (B1663141), have shown that introducing halogen atoms, particularly chlorine or trifluoromethyl groups, can significantly enhance antiproliferative activity. nih.govresearchgate.net These groups increase lipophilicity, which can improve cell membrane permeability and strengthen hydrophobic interactions. researchgate.net The position of the methyl group is also a critical determinant of activity. Shifting the methyl group from the ortho (2) to the meta (3) or para (4) position would alter the molecule's conformation, which could either improve or hinder its fit within the binding site.

Table 2: Effect of Substitutions on the Methylphenyl Ring on Kinase Inhibitory Activity (Hypothetical Data Based on SAR Principles)

| Compound ID | Ring A (R1) | Ring B Modification (R2) | IC50 (nM)¹ | Rationale for Activity Change |

| Parent | 4-CN | 2-CH₃ | 100 | Baseline activity. |

| 2a | 4-CN | 3-CH₃ | 120 | Positional isomer may have slightly altered fit. |

| 2b | 4-CN | 4-CH₃ | 85 | Para-substitution may offer a more favorable hydrophobic interaction. nih.gov |

| 2c | 4-CN | 2-Cl | 70 | Chloro group enhances hydrophobic interactions. |

| 2d | 4-CN | 2-CF₃ | 55 | Trifluoromethyl group strongly enhances lipophilicity and potency. researchgate.net |

| 2e | 4-CN | H | 300 | Removal of hydrophobic group reduces binding affinity. |

¹IC50 values are representative and intended to illustrate SAR principles.

C. Bioisosteric Replacement of the Urea Linker

The central urea moiety is arguably the most critical pharmacophoric element, acting as a rigid linker that correctly orients the two aryl rings. It forms crucial hydrogen bonds with the "hinge region" of many protein kinases, anchoring the inhibitor in the ATP-binding site. researchgate.net Specifically, it often forms one or two hydrogen bonds with a conserved glutamic acid residue and another with the backbone amide of an aspartic acid in the DFG motif. researchgate.net

While essential for activity, the urea group can sometimes confer poor pharmacokinetic properties, such as low solubility or metabolic instability. nih.gov In such cases, bioisosteric replacement—substituting the urea with a different functional group that retains the key binding interactions—is a common optimization strategy. google.com Potential bioisosteres for urea include thiourea (B124793), sulfonylurea, squaramide, and cyanoguanidine. nih.gov However, SAR studies have shown that such replacements must be chosen carefully. For example, replacing the urea in sorafenib analogs with a sulfonylurea moiety often leads to a significant decrease in potency, highlighting the critical role of the original urea structure in binding. researchgate.net

Table 3: Activity of Urea Bioisosteres (Hypothetical Data Based on SAR Principles)

| Compound ID | Linker Modification | Ring A (R1) | Ring B (R2) | IC50 (nM)¹ | Rationale for Activity Change |

| Parent | -NH(CO)NH- | 4-CN | 2-CH₃ | 100 | Optimal H-bonding geometry. |

| 3a | -NH(CS)NH- (Thiourea) | 4-CN | 2-CH₃ | 180 | Altered H-bond donor/acceptor properties reduce affinity. nih.gov |

| 3b | -NH(SO₂)NH- (Sulfonylurea) | 4-CN | 2-CH₃ | >2000 | Unfavorable geometry and electronic character for kinase hinge binding. researchgate.net |

| 3c | Squaramide | 4-CN | 2-CH₃ | 110 | Can act as a non-classical bioisostere, maintaining H-bonding capacity. nih.gov |

¹IC50 values are representative and intended to illustrate SAR principles.

By systematically applying these targeted structural modifications, the molecular specificity and potency of this compound can be rationally engineered to develop optimized analogs with superior therapeutic potential.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Traditional synthesis methods for urea (B33335) derivatives often involve hazardous reagents like phosgene (B1210022) and isocyanates. nih.govthieme-connect.com A significant future direction is the development of greener, more sustainable, and efficient synthetic protocols.

Key Research Thrusts:

Phosgene-Free Syntheses: Research is increasingly focused on alternatives to highly toxic phosgene. tandfonline.com Methods utilizing reagents like N,N'-carbonyldiimidazole (CDI) or triphosgene (B27547) are considered safer substitutes. nih.gov Another benign approach employs 3-substituted dioxazolones as isocyanate surrogates, which can generate the necessary intermediates in situ under mild conditions. tandfonline.com

Catalytic Approaches: The use of transition-metal catalysts (e.g., Palladium, Copper) can facilitate C-N bond formation, offering efficient routes to unsymmetrical diarylureas. nih.govresearchgate.net These catalytic systems can operate under milder conditions and offer higher atom economy.

Green Solvents and Reagents: A move towards environmentally friendly solvents, such as ionic liquids or even water, is a key aspect of sustainable synthesis. nih.govorganic-chemistry.org The use of urea itself as a carbonyl source, activated by catalysts like indium triflate, represents an eco-friendly option. organic-chemistry.org Deep eutectic solvents are also being explored as dual catalyst and reaction media systems. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control, particularly when dealing with hazardous intermediates like isocyanates. nih.gov This technology allows for the rapid and efficient production of urea derivatives with improved process safety.

Table 1: Comparison of Synthetic Methodologies for Arylurea Derivatives

| Methodology | Reagents | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Traditional | Phosgene, Isocyanates | Well-established, versatile | Highly toxic reagents, harsh conditions | nih.gov |

| Phosgene-Free | CDI, Dioxazolones | Increased safety, milder conditions | May require specific precursors | nih.govtandfonline.com |

| Catalytic | Transition metals (Pd, Cu) | High efficiency, atom economy | Catalyst cost and removal | nih.govresearchgate.net |

| Green Approaches | Urea, CO2, Deep Eutectic Solvents | Sustainable, reduced waste | May have limited substrate scope | organic-chemistry.orgrsc.orgrsc.org |

| Flow Chemistry | Acyl azides | Enhanced safety, scalability, control | Requires specialized equipment | nih.gov |

Advanced Computational Approaches for Predictive Modeling of Molecular Properties and Interactions

Computational chemistry and chemoinformatics are becoming indispensable tools in modern drug discovery and materials science. f1000research.comwiley.com For 1-(4-Cyanophenyl)-3-(2-methylphenyl)urea (B6163303), these approaches can accelerate the design of new derivatives and provide deep insights into their behavior at a molecular level.

Key Research Thrusts:

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand to a specific protein target. nih.govresearchgate.net For arylurea derivatives, docking studies can elucidate interactions with biological targets like kinases or bacterial enzymes, guiding the design of more potent and selective compounds. mdpi.comnih.gov For instance, simulations can reveal key hydrogen bonding patterns involving the urea moiety. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. f1000research.com These models can predict the activity of novel, unsynthesized arylurea derivatives, prioritizing which compounds to synthesize and test, thereby saving time and resources.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its interaction with a biological target over time, providing a more realistic picture than static docking. This can help in understanding the conformational changes and stability of the ligand-protein complex.

Predictive ADMET Modeling: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. Early in silico assessment of these properties for new arylurea derivatives can help identify candidates with better drug-like characteristics and reduce late-stage failures.

Table 2: Computational Tools in Arylurea Research

| Computational Method | Application | Key Insights | Citations |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity | Identify key interactions with target proteins | nih.govmdpi.comnih.govnih.gov |

| QSAR | Predict biological activity from structure | Guide design of new derivatives with enhanced potency | f1000research.comnih.gov |

| MD Simulations | Analyze dynamic behavior of molecule-target complex | Understand conformational flexibility and binding stability | nih.govresearchgate.net |

| ADMET Modeling | Predict pharmacokinetic and toxicity profiles | Early identification of candidates with favorable drug-like properties | acs.org |

Exploration of New Biological Targets and Mechanistic Pathways for Urea Derivatives (excluding clinical applications)

The diarylurea scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov While some applications are well-established, future research will undoubtedly uncover new targets and mechanisms of action.

Key Research Thrusts:

Antimicrobial Research: There is growing interest in arylurea derivatives as potential antimicrobial agents, particularly against multidrug-resistant bacteria. uea.ac.ukresearchgate.net Research is focused on identifying their specific bacterial targets, which may involve interference with cell wall synthesis or other essential bacterial processes. nih.gov Some derivatives have shown promise against challenging pathogens like Acinetobacter baumannii and carbapenemase-producing Klebsiella pneumoniae. nih.govuea.ac.uk

Antiviral Activity: Diarylureas have been investigated for activity against various viruses, including those in the Flaviviridae family (e.g., Dengue and Zika viruses). nih.gov Future work will involve screening compounds like this compound against a broader range of viral targets and elucidating their mechanisms of viral inhibition.

Enzyme Inhibition: Beyond the well-known kinase inhibition, arylureas can target other enzyme families. nih.govfrontiersin.org For example, they have been explored as inhibitors of α-amylase and α-glucosidase. nih.gov Screening against diverse enzyme panels could reveal novel and unexpected biological activities.

Modulation of Protein-Protein Interactions: The urea functional group is an excellent hydrogen bond donor and acceptor, making it suitable for disrupting protein-protein interactions (PPIs), which are increasingly recognized as important therapeutic targets.

Integration of Multidisciplinary Methodologies for Comprehensive Understanding of Arylurea Chemistry

A holistic understanding of compounds like this compound requires the integration of multiple scientific disciplines. The synergy between synthetic chemistry, computational analysis, and biological testing is crucial for advancing the field.

Key Research Thrusts:

Chemoinformatics and Data Science: The application of chemoinformatics allows for the large-scale analysis of chemical and biological data. f1000research.comnih.gov By analyzing databases of known arylurea derivatives, researchers can identify novel structure-activity relationships and design virtual libraries for screening. f1000research.com

Integrated Discovery Platforms: Future research will increasingly rely on platforms that combine automated synthesis, high-throughput screening, and computational modeling. This iterative cycle of design, synthesis, and testing can rapidly optimize compounds for a desired biological activity.

Structural Biology: Obtaining X-ray crystal structures or cryo-EM data of arylurea derivatives bound to their biological targets provides invaluable, high-resolution information about their binding mode. nih.gov This structural data is crucial for validating computational models and guiding further structure-based drug design.

By pursuing these future directions, the scientific community can unlock the full potential of this compound and the broader class of arylurea compounds, paving the way for new discoveries and applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Cyanophenyl)-3-(2-methylphenyl)urea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via urea bond formation between an aniline derivative (e.g., 2-methylaniline) and an isocyanate (e.g., 4-cyanophenyl isocyanate) in anhydrous dichloromethane or ethanol under reflux. Critical parameters include stoichiometric ratios (e.g., 1:1.2 molar excess of isocyanate), temperature control (65–80°C), and purification via Combiflash chromatography (gradient elution with ethyl acetate/hexane). Side reactions, such as incomplete isocyanate conversion, can be mitigated by using catalytic DABCO (1,4-diazabicyclo[2.2.2]octane) to accelerate urea formation .

Q. How is the crystal structure of this urea derivative determined, and what intermolecular interactions stabilize its conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) resolves the molecular geometry. Key features include:

- Dihedral angles between aromatic rings (e.g., 20.11° between phenyl groups in analogous structures), influencing planarity.